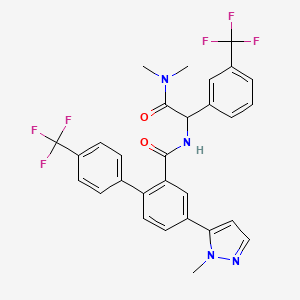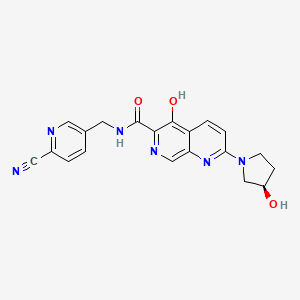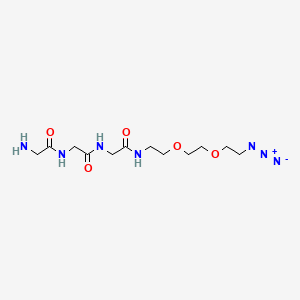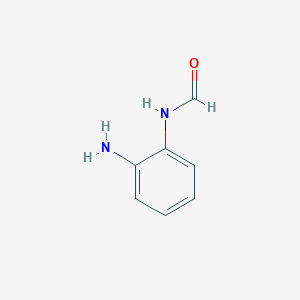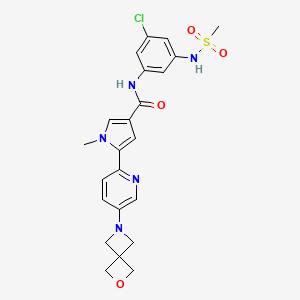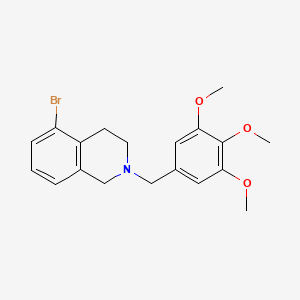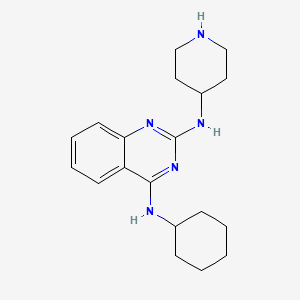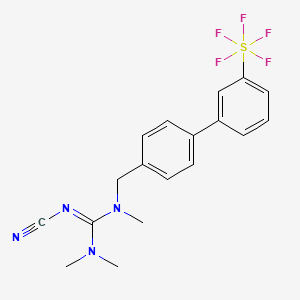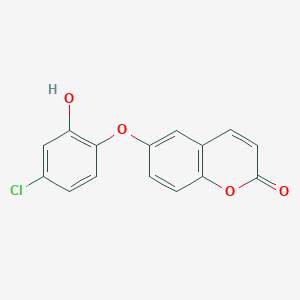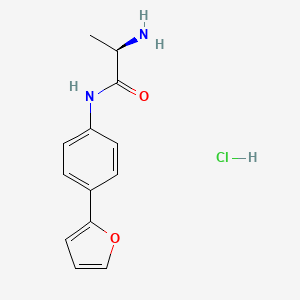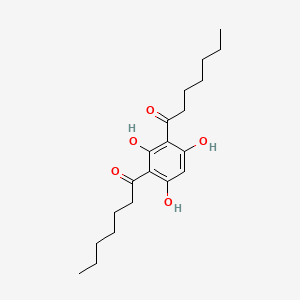
Anti-MRSA agent 8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anti-MRSA agent 8 is a novel compound designed to combat methicillin-resistant Staphylococcus aureus (MRSA), a type of bacteria that has developed resistance to many antibiotics. MRSA is a significant cause of hospital-acquired infections and poses a serious public health challenge due to its resistance to conventional antibiotics . This compound represents a promising advancement in the fight against these resistant bacterial strains.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Anti-MRSA agent 8 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to enhance its antimicrobial properties. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediates .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and efficacy of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed for quality assurance .
Analyse Des Réactions Chimiques
Types of Reactions: Anti-MRSA agent 8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions: The reactions of this compound are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent environments. Common reagents include acids, bases, and organic solvents such as dichloromethane and ethanol .
Major Products Formed: These derivatives are often tested for their antimicrobial efficacy and stability .
Applications De Recherche Scientifique
Anti-MRSA agent 8 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of antimicrobial agents.
Biology: Investigated for its effects on bacterial cell membranes and metabolic pathways.
Medicine: Explored as a potential treatment for MRSA infections, with studies focusing on its efficacy, safety, and pharmacokinetics.
Industry: Utilized in the development of new antimicrobial coatings and materials for medical devices and surfaces
Mécanisme D'action
The mechanism of action of Anti-MRSA agent 8 involves disrupting the bacterial cell membrane and inhibiting key metabolic pathways. It targets specific proteins and enzymes essential for bacterial survival, leading to cell lysis and death. The compound also interferes with the synthesis of bacterial cell walls, further compromising the integrity of the bacterial cells .
Comparaison Avec Des Composés Similaires
Linezolid: An antibiotic used to treat infections caused by Gram-positive bacteria, including MRSA.
Daptomycin: A lipopeptide antibiotic effective against MRSA and other resistant strains.
Tigecycline: A broad-spectrum antibiotic used for treating various bacterial infections, including those caused by MRSA.
Uniqueness of Anti-MRSA Agent 8: this compound stands out due to its novel mechanism of action and its ability to overcome resistance mechanisms that limit the efficacy of other antibiotics. Its unique structure allows it to target multiple pathways within the bacterial cell, reducing the likelihood of resistance development .
Propriétés
Numéro CAS |
3118-36-3 |
|---|---|
Formule moléculaire |
C20H30O5 |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
1-(3-heptanoyl-2,4,6-trihydroxyphenyl)heptan-1-one |
InChI |
InChI=1S/C20H30O5/c1-3-5-7-9-11-14(21)18-16(23)13-17(24)19(20(18)25)15(22)12-10-8-6-4-2/h13,23-25H,3-12H2,1-2H3 |
Clé InChI |
HFDHXVRYZWJDOP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=O)C1=C(C(=C(C=C1O)O)C(=O)CCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B15137947.png)
